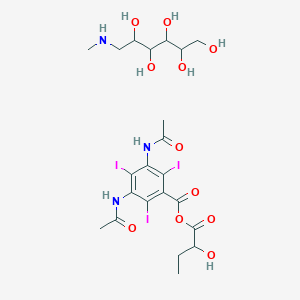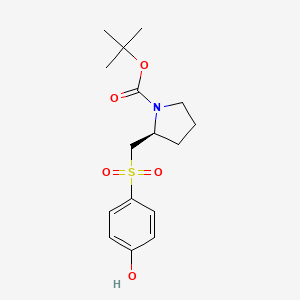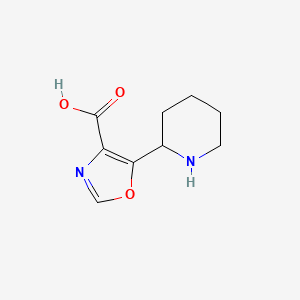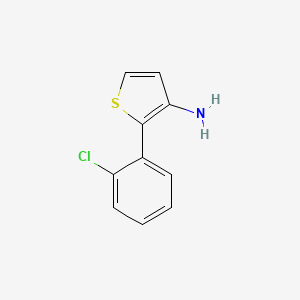
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, acetamido, triiodo, and methylamino groups. These functional groups contribute to the compound’s diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of 2-hydroxybutanoyl group: This step involves the esterification of butanoic acid with a hydroxyl-containing compound under acidic conditions.
Introduction of 3,5-diacetamido-2,4,6-triiodo-benzoate: This step requires the iodination of a benzoic acid derivative followed by acetylation to introduce the acetamido groups.
Synthesis of (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol: This step involves the reduction of a hexose derivative followed by methylation to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk esterification and iodination: These reactions are carried out in large reactors with precise control over temperature and pH.
Purification and isolation: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and methylamino groups can be oxidized to form corresponding carbonyl and nitroso compounds.
Reduction: The acetamido and triiodo groups can be reduced to form amines and deiodinated products.
Substitution: The triiodo groups can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines are employed under basic conditions.
Major Products
Oxidation: Carbonyl and nitroso derivatives.
Reduction: Amines and deiodinated compounds.
Substitution: Thiol and amine-substituted derivatives.
Scientific Research Applications
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound.
Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamido groups can form hydrogen bonds with biological macromolecules, while the triiodo groups can participate in halogen bonding. The methylamino group can interact with nucleophilic sites, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate
- (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzamide
Uniqueness
The uniqueness of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H32I3N3O11 |
|---|---|
Molecular Weight |
895.2 g/mol |
IUPAC Name |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3 |
InChI Key |
PIBRPEIQGVSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)

![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)


